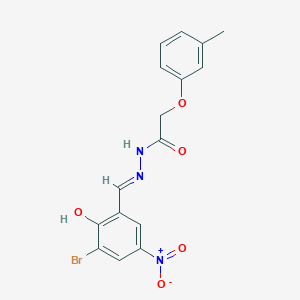
N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide
Übersicht
Beschreibung
N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood. However, studies have suggested that this compound works by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated when a cell is damaged or no longer needed. This compound has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has several biochemical and physiological effects. This compound has been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth. In terms of physiological effects, this compound has been shown to have low toxicity levels and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in laboratory experiments is its selective cytotoxic effect on cancer cells. This makes it a potential candidate for cancer treatment. Additionally, this compound has low toxicity levels, making it well-suited for animal studies. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the use of N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in scientific research. One potential direction is in the development of cancer treatments that target specific cancer cells. Additionally, this compound could be further studied for its antimicrobial properties and potential use in treating bacterial infections. Finally, the synthesis method for this compound could be optimized to increase the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5/c1-10-3-2-4-13(5-10)25-9-15(21)19-18-8-11-6-12(20(23)24)7-14(17)16(11)22/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARDAZZKAENLF-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



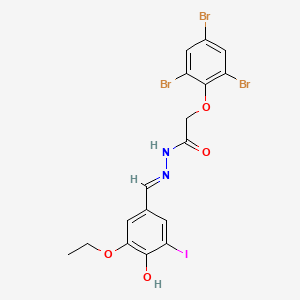

![2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide](/img/structure/B3726850.png)
![4-amino-4-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-buten-2-one](/img/structure/B3726868.png)
![ethyl 5-[3-amino-2-cyano-3-(4-methyl-1-piperazinyl)-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)

![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)
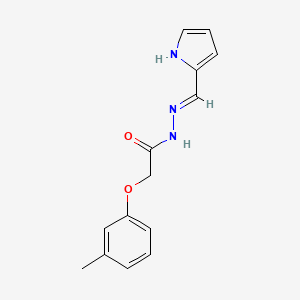
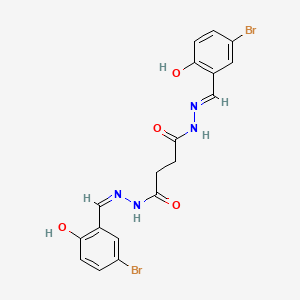
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide](/img/structure/B3726906.png)
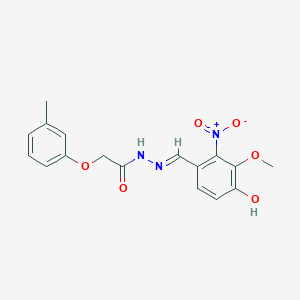
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)
